molecular formula C12H17Cl2NO2 B13787450 N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride CAS No. 91802-85-6

N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride

Cat. No.: B13787450
CAS No.: 91802-85-6
M. Wt: 278.17 g/mol
InChI Key: FWACOTOTSNQGAU-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride is a chemical compound that belongs to the class of beta-alanine derivatives It is characterized by the presence of a benzyl group, a chloroethyl group, and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride typically involves the reaction of beta-alanine with benzyl chloride and 2-chloroethylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the Intermediate: Beta-alanine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzyl-beta-alanine.

    Introduction of the Chloroethyl Group: The intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a suitable solvent and catalyst to introduce the chloroethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can lead to the formation of benzyl alcohol.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the chloroethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products include N-benzyl-N-(2-substituted-ethyl)-beta-alanine derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid.

    Reduction: Products include benzyl alcohol.

    Hydrolysis: Products include beta-alanine and 2-chloroethylamine.

Scientific Research Applications

N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect cellular function. The benzyl group can enhance the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets. The beta-alanine moiety can participate in metabolic pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-(2-chloroethyl)amine hydrochloride
  • N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride
  • N-(2-Chloroethyl)dibenzylamine hydrochloride

Uniqueness

N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride is unique due to the presence of the beta-alanine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the beta-alanine group and therefore exhibit different reactivity and applications.

Properties

CAS No.

91802-85-6

Molecular Formula

C12H17Cl2NO2

Molecular Weight

278.17 g/mol

IUPAC Name

benzyl-(2-carboxyethyl)-(2-chloroethyl)azanium;chloride

InChI

InChI=1S/C12H16ClNO2.ClH/c13-7-9-14(8-6-12(15)16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,15,16);1H

InChI Key

FWACOTOTSNQGAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[NH+](CCC(=O)O)CCCl.[Cl-]

Origin of Product

United States

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